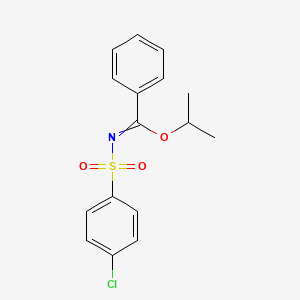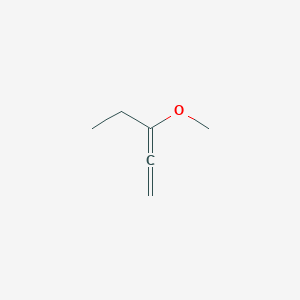
3-Methoxypenta-1,2-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxypenta-1,2-diene is an organic compound with the molecular formula C6H10O. It is a diene, meaning it contains two double bonds, and it also has a methoxy group attached to the carbon chain. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methoxypenta-1,2-diene can be synthesized through various methods. One common approach involves the reaction of methoxyethene with 3-formyl-2,4-dimethylpenta-1,3-diene. This reaction can proceed via a Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized to ensure high yield and purity of the product. This might include the use of catalysts and controlled reaction environments to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxypenta-1,2-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the structure of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction would result in alkanes.
Aplicaciones Científicas De Investigación
3-Methoxypenta-1,2-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methoxypenta-1,2-diene involves its interaction with various molecular targets. The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene. This reaction mechanism involves the formation of a six-membered ring through the interaction of the diene with a dienophile .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpenta-1,2-diene: Similar in structure but lacks the methoxy group.
1,2-Pentadiene: A simpler diene without the methoxy substitution.
3-Methoxypenta-1,3-diene: Differing in the position of the double bonds.
Uniqueness
3-Methoxypenta-1,2-diene is unique due to the presence of both the methoxy group and the specific positioning of the double bonds. This combination of features influences its reactivity and makes it distinct from other similar compounds .
Propiedades
Número CAS |
20524-93-0 |
|---|---|
Fórmula molecular |
C6H10O |
Peso molecular |
98.14 g/mol |
InChI |
InChI=1S/C6H10O/c1-4-6(5-2)7-3/h1,5H2,2-3H3 |
Clave InChI |
UIGBGUJLQRGAHG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
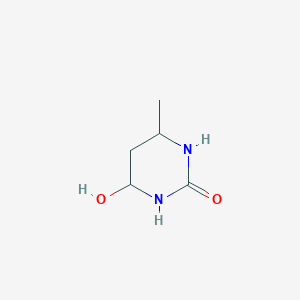
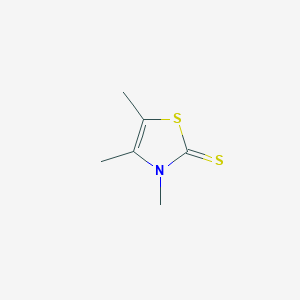
![Lithium, [tris(phenylthio)methyl]-](/img/structure/B14716359.png)
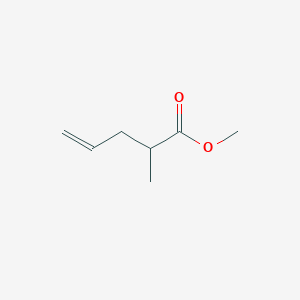


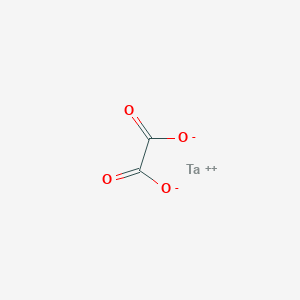
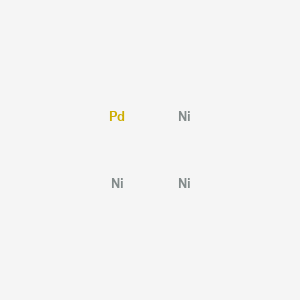
![2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14716394.png)



